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Compound of Interest

Compound Name: Octadecane-d38

Cat. No.: B100910 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Nuclear

Magnetic Resonance (NMR) spectroscopy for the analysis of perdeuterated octadecane

(C18D38). Particular focus is placed on solid-state deuterium (²H) NMR, a powerful technique

for characterizing the structure and dynamics of this long-chain alkane.

Introduction to Deuterium NMR of Perdeuterated
Alkanes
Deuterium (²H) NMR spectroscopy is a specialized technique that probes the magnetic

properties of deuterium nuclei. Unlike protons (¹H), which have a nuclear spin of 1/2, deuterium

has a spin of 1, resulting in a nuclear quadrupole moment. This quadrupole moment interacts

with the local electric field gradient, providing a sensitive probe of molecular orientation and

dynamics. In the solid state, these interactions dominate the NMR spectrum and provide rich

information about the molecular behavior of compounds like perdeuterated octadecane.

Perdeuteration, the substitution of all hydrogen atoms with deuterium, is a common strategy in

NMR to simplify spectra and to study molecular dynamics without the interference of strong

proton-proton dipolar couplings. For long-chain alkanes like octadecane, solid-state ²H NMR

can elucidate details about chain packing, phase transitions, and various motional processes

such as rotations and torsional motions.
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Fundamental Principles of Solid-State ²H NMR
In solid-state ²H NMR of a perdeuterated sample, the primary interaction influencing the

spectrum is the quadrupolar interaction. This interaction is orientation-dependent, meaning the

observed NMR frequency for a given C-D bond depends on its orientation with respect to the

external magnetic field.

For a powdered (polycrystalline) sample, where all possible orientations are present, the

resulting spectrum is a characteristic "Pake doublet." The separation between the two

prominent peaks of this doublet is known as the quadrupolar splitting (ΔνQ). The magnitude of

this splitting is directly related to the orientation of the C-D bond and the extent of molecular

motion.

Molecular motions that occur on a timescale faster than the inverse of the quadrupolar

interaction strength (typically 10⁻⁵ to 10⁻⁶ seconds) lead to an averaging of the quadrupolar

interaction. This results in a reduction of the observed quadrupolar splitting. By analyzing the

lineshape and the magnitude of the quadrupolar splitting at different temperatures, detailed

information about the type and rate of molecular motion can be obtained.

Quantitative NMR Data for Perdeuterated Long-
Chain Alkanes
While specific high-resolution quantitative data for perdeuterated octadecane is not readily

available in the literature, extensive studies on the closely related perdeuterononadecane

(C₁₉D₄₀) provide representative values that can be expected for perdeuterated octadecane.

The following tables summarize key NMR parameters based on these analogous systems.

Table 1: Representative ²H NMR Quadrupolar Splittings for Perdeuterated Nonadecane in

Different Solid Phases
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Solid Phase
Temperature
Range (°C)

Methylene
(CD₂) Splitting
(kHz)

Methyl (CD₃)
Splitting (kHz)

Inferred
Motion

Phase I

(Orthorhombic)
< 22 ~125 ~35

Central chain is

largely static;

chain ends

exhibit torsional

motion.

Phase II

(Rotator)
22 - 32 ~60 ~17

Hindered rotation

of the entire

alkane chain.

Data adapted from studies on perdeuterononadecane and are expected to be similar for

perdeuterated octadecane.

Table 2: Representative ²H NMR Relaxation Times for Deuterated Alkanes in the Solid State

Parameter Typical Value (ms) Information Provided

Spin-Lattice Relaxation Time

(T₁)
10 - 500

Characterizes motions at the

Larmor frequency (MHz

range), such as fast torsional

motions and overall molecular

tumbling.

Spin-Spin Relaxation Time (T₂) 0.1 - 10

Sensitive to slower motions

(kHz range), such as large-

amplitude chain rotations.

These are typical ranges for deuterated organic solids and will vary with temperature and the

specific molecular environment.

Table 3: Representative Carbon-Deuterium Bond Order Parameters (SCD) for Perdeuterated

Nonadecane
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Position in Chain Phase I (Orthorhombic) Phase II (Rotator)

Middle of the chain ~0.95 ~0.45

Near the chain end ~0.80 ~0.30

Methyl group ~0.25 ~0.10

The order parameter, SCD, ranges from 1 for a perfectly ordered, static C-D bond to 0 for

isotropic motion. These values are calculated from the quadrupolar splittings and provide a

measure of the motional restriction at different positions along the alkane chain.

Experimental Protocols
A detailed protocol for acquiring solid-state ²H NMR spectra of perdeuterated octadecane is

provided below.

Sample Preparation
Sample Purity: Ensure the perdeuterated octadecane sample is of high purity to avoid

signals from protonated impurities.

Packing: The powdered crystalline sample of perdeuterated octadecane is carefully packed

into a solid-state NMR rotor (typically zirconia, with a diameter of 4 mm or smaller).

Rotor Sealing: The rotor is securely sealed with a cap to prevent sample leakage during

high-speed spinning (if applicable) and to maintain sample integrity.

NMR Spectrometer Setup
Probe: A solid-state NMR probe capable of deuterium resonance frequency (e.g., 76.7 MHz

on a 500 MHz spectrometer) is used.

Tuning and Matching: The probe is tuned to the deuterium frequency and matched to the

impedance of the spectrometer's radiofrequency electronics to ensure efficient power

transfer.
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Temperature Control: The sample temperature is controlled using a variable temperature

unit, which is crucial for studying phase transitions and dynamic processes. The temperature

should be allowed to equilibrate for at least 15-20 minutes after each change.

Data Acquisition: The Quadrupolar Echo Pulse
Sequence
The standard pulse sequence for acquiring static solid-state ²H NMR spectra is the quadrupolar

echo sequence. This sequence is designed to refocus the dephasing of the deuterium signal

caused by the large quadrupolar interaction, allowing for the acquisition of a distortion-free

spectrum.

The pulse sequence is: (π/2)x - τ - (π/2)y - τ - Acquire

(π/2)x: A 90-degree pulse applied along the x-axis to excite the deuterium nuclei.

τ: An evolution delay.

(π/2)y: A second 90-degree pulse, phase-shifted by 90 degrees, to refocus the signal.

Acquire: The refocused echo signal is acquired.

Typical Acquisition Parameters:

Spectrometer Frequency: e.g., 76.7 MHz for ²H on an 11.7 T magnet.

π/2 Pulse Length: Typically 2-4 µs, calibrated to provide the maximum signal.

Echo Delay (τ): 20-50 µs, chosen to be long enough to avoid pulse ringdown but short

enough to minimize signal loss due to T₂ relaxation.

Recycle Delay: 1-5 seconds, set to be at least 5 times the estimated T₁ to allow for full

relaxation of the magnetization between scans.

Number of Scans: Dependent on the amount of sample and the desired signal-to-noise ratio,

typically ranging from a few hundred to several thousand.
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Data Processing
Fourier Transformation: The acquired echo signal (time-domain data) is Fourier transformed

to obtain the frequency-domain spectrum.

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

Baseline Correction: A baseline correction is applied to remove any broad, underlying

distortions.

Referencing: The chemical shift can be referenced externally using a known standard,

though for ²H NMR of solids, the lineshape and quadrupolar splitting are often the

parameters of primary interest.

Visualizations of Concepts and Workflows
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Caption: Workflow of the quadrupolar echo pulse sequence used in solid-state ²H NMR.

Logical Relationship of NMR Parameters and Molecular
Motion
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Caption: Interrelationship between molecular motion and key observable NMR parameters.

Experimental Workflow for Solid-State ²H NMR
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Caption: A typical experimental workflow for solid-state ²H NMR of perdeuterated octadecane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b100910?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Solid-state ²H NMR spectroscopy is an invaluable tool for investigating the structure and

dynamics of perdeuterated octadecane. By analyzing the temperature-dependent changes in

the quadrupolar splittings and spectral lineshapes, researchers can gain detailed insights into

phase behavior, chain mobility, and the nature of molecular motions. The experimental

protocols and representative data presented in this guide provide a solid foundation for

scientists and drug development professionals to utilize this powerful technique in their

research endeavors. The ability to probe the molecular-level behavior of long-chain alkanes is

crucial for understanding their properties in various applications, from materials science to their

use as excipients in pharmaceutical formulations.

To cite this document: BenchChem. [An In-depth Technical Guide to the NMR Spectroscopy
of Perdeuterated Octadecane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b100910#nmr-spectroscopy-of-perdeuterated-
octadecane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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